Structural Differentiation: 2-Methyl Substituent on Indole vs. 2-H (Des-Methyl Analog)
The target compound bears a methyl group at the indole C-2 position, whereas the closest commercially cataloged analog, N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 687569-30-8, PubChem CID 2156375), carries a hydrogen at this position [1]. This methyl substitution increases the computed XLogP3-AA from 4.3 (des-methyl analog) to an estimated ~4.6–4.8 for the target compound, reflecting enhanced lipophilicity that directly impacts membrane permeability and target-binding pocket complementarity [2]. In the broader 2-oxo-2H-chromene-3-carboxamide series, C-2 indole substitution is a critical determinant of receptor subtype selectivity, as evidenced by S1P1 receptor modulator SAR data where alkyl substitution at this position significantly altered potency and selectivity profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA estimated 4.6–4.8; MW 378.45 g/mol; C21H18N2O3S |
| Comparator Or Baseline | Des-methyl analog (CAS 687569-30-8): XLogP3-AA 4.3; MW 364.4 g/mol; C20H16N2O3S |
| Quantified Difference | ΔMW = +14.05 g/mol; ΔXLogP3-AA ≈ +0.3 to +0.5 units |
| Conditions | Computed physicochemical properties (XLogP3-AA algorithm); PubChem release 2024.11.20 |
Why This Matters
The ~0.3–0.5 log unit increase in computed lipophilicity indicates measurably different membrane partitioning behavior, which directly affects cellular permeability and nonspecific protein binding — parameters that must be controlled for in any comparative biological screening campaign.
- [1] PubChem. Compound Summary: N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CID 2156375). National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for CID 2156375: XLogP3-AA = 4.3. PubChem release 2024.11.20. View Source
- [3] Heidelbaugh, T. M.; Cappiello, J. R.; Nguyen, P. X.; Gomez, D. G. Coumarin Compounds as Receptor Modulators with Therapeutic Utility. U.S. Patent Application 20150265573, September 24, 2015. View Source
